

Temuterkib versus other ERK inhibitors efficacy

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Compound Focus: Temuterkib

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Temuterkib at a Glance

The table below summarizes the core characteristics of **Temuterkib** in direct comparison with other prominent ERK inhibitors in development.

Inhibitor Name	Molecular Target	Biochemical Potency (IC ₅₀)	Key Mechanism	Development Stage
Temuterkib (LY3214996)	ERK1 & ERK2	5 nM (both) [1] [2] [3]	ATP-competitive [3]	Phase I/II Clinical Trials [4]
Ulixertinib (BVD-523)	ERK1 & ERK2	Information not covered in search results	Binds phosphorylated (active) ERK1/2 [5]	Phase I Clinical Trials [6]
SCH772984	ERK1 & ERK2	Information not covered in search results	Information not covered in search results	Preclinical [6]

Preclinical Efficacy and Experimental Data

The following table consolidates key experimental findings that highlight the efficacy profile of **Temuterkib** across various models.

Experimental Model	Genetic Background	Key Experimental Findings	Cited Source
Biochemical Assay	-	IC ₅₀ of 5 nM for both ERK1 and ERK2; high kinase selectivity (tested against 456 kinases) [1] [7] [3].	[7] [3]
In Vitro Cell Proliferation	Broad panel with MAPK pathway alterations (BRAF, NRAS, or KRAS mutations)	Tumor cells with MAPK alterations were generally sensitive to Temuterkib [1] [2] [7].	[1]
In Vitro Cell Proliferation	Acute leukemia cell lines (OCI/AML3, HL-60, THP-1) with NRAS mutations	Temuterkib suppressed growth via G0/G1 cell cycle arrest and induced apoptosis in OCI/AML3 cells [8].	[8]
In Vivo Xenograft	BRAF-mutant (A375 melanoma), KRAS-mutant (HCT116 colorectal, MiaPaCa-2 pancreatic), NRAS-mutant (SK-MEL-30 melanoma) models	Significant tumor growth inhibition and regression; overcame resistance to BRAF inhibitor vemurafenib in A375 model [7] [3].	[7] [3]
In Vivo Combination	KRAS-mutant HCT116 colorectal cancer xenograft	Combination with pan-RAF inhibitor LY3009120 showed synergistic effect (94% tumor growth inhibition vs. 52% or 29% with single agents) [7] [3].	[3]

Detailed Experimental Protocols

To assist in experimental design, here are the methodologies for key assays cited in the results above.

- **Biochemical Kinase Assay (TR-FRET) [3]**
 - **Objective:** Determine the half-maximal inhibitory concentration (IC₅₀) of **Temuterkib** against purified human ERK1 and ERK2 enzymes.
 - **Method:** A LanthaScreen TR-FRET assay was used. Reactions contained ERK1 or ERK2 enzyme, kinase buffer (50 mM HEPES pH 7.4, 10 μM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2

substrate, 0.1 mM EGTA, 0.01% Triton X-100, 1 mM DTT), and a concentration range of **Temuterkib**.

- **Procedure:** Reactions were incubated for 60 minutes at room temperature and stopped with EDTA. A terbium-labeled anti-pATF2 antibody was added, and after a 60-minute incubation, the TR-FRET ratio (520 nm / 495 nm emission) was measured. IC₅₀ values were calculated from the concentration-response curve.

- **In Vitro Cell Proliferation Assay [8]**

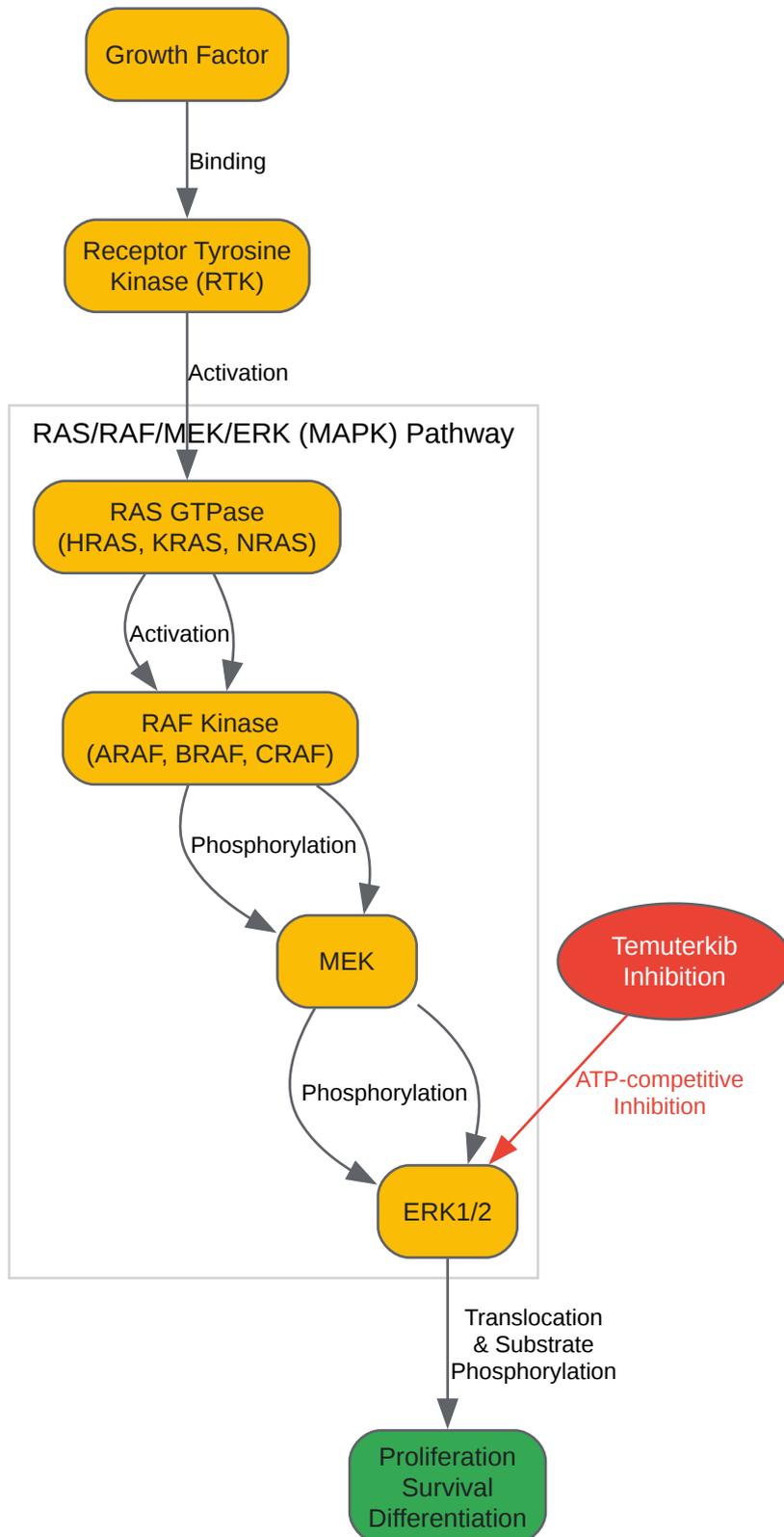
- **Objective:** Assess the effect of ERK inhibitors on the growth of acute leukemia cell lines.
- **Cell Lines:** Four acute myeloid leukemia (OCI/AML3, HL-60, THP-1, U-937) and two T-lymphoblastic leukemia (Jurakt, KOPT-K1) cell lines were used.
- **Treatment:** Cells were treated with three ERK1/2 inhibitors: SCH772984, **Temuterkib**, and Ulixertinib.
- **Analysis:** Cell growth was assessed using a colorimetric assay. Cell-cycle progression and apoptosis were analyzed using flow cytometry.

- **In Vivo Efficacy Study [7] [3]**

- **Objective:** Evaluate the antitumor activity of **Temuterkib** in animal models.
- **Models:** NSG mice implanted with human tumor xenografts (e.g., HCT116, A375, MiaPaCa-2).
- **Dosing:** **Temuterkib** was administered orally, often at 100 mg/kg once daily or 50 mg/kg twice daily.
- **Endpoint:** Tumor volume was measured over time and compared to vehicle-treated controls to calculate percent tumor growth inhibition or regression.

The ERK Pathway and Inhibitor Mechanism

The ERK1/2 proteins are the terminal kinases in the RAS/RAF/MEK/ERK (MAPK) pathway, which is dysregulated in approximately 30-40% of human cancers [6] [9] [7]. This pathway regulates crucial cellular processes like proliferation, survival, and differentiation. **Temuterkib** is a selective, ATP-competitive inhibitor that directly targets ERK1 and ERK2, blocking the phosphorylation of their downstream substrates, such as p90RSK1 [1] [7] [3].



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A significant challenge in targeting the MAPK pathway is **acquired resistance**, often through pathway reactivation [7] [10]. Recent research highlights a key resistance mechanism: inhibition of ERK1/2 can lead to **compensatory activation of ERK5**, sustaining cancer cell proliferation [5]. This underscores the rationale for developing single agents, like the investig molecule SKLB-D18, that can simultaneously target both ERK1/2 and ERK5 to overcome this resistance [5].

Key Considerations for Researchers

- **Therapeutic Rationale:** Targeting ERK1/2 is a promising strategy, particularly for tumors with upstream MAPK alterations (e.g., BRAF, RAS mutations) that have developed resistance to BRAF or MEK inhibitors [7] [10].
- **Combination Potential:** Preclinical data strongly suggests that **Temuterkib** has synergistic effects when combined with other agents, such as CDK4/6 or RAF inhibitors, especially in KRAS-mutant cancers, which remain a major therapeutic challenge [1] [7] [3].
- **Ongoing Clinical Evaluation:** As of late 2024, **Temuterkib** is under investigation in several early-phase clinical trials for various cancers, including pancreatic cancer, colorectal cancer, and non-small cell lung cancer, often with a focus on KRAS-mutant tumors [1] [4].

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